4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Description
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound with a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a benzochromene core
Properties
Molecular Formula |
C27H19FO6 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C27H19FO6/c1-32-22-12-15(10-11-21(22)33-14-16-6-2-5-9-20(16)28)19-13-23(29)34-27-24(19)25(30)17-7-3-4-8-18(17)26(27)31/h2-12,19H,13-14H2,1H3 |
InChI Key |
FJTBWFBFOMEZPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multiple steps. One common approach is the reaction of 2-fluorobenzyl alcohol with 3-methoxyphenol to form the intermediate 4-[(2-fluorobenzyl)oxy]-3-methoxyphenol. This intermediate is then subjected to cyclization and oxidation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-(4’-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
